Paynantheine-d3

Bioanalysis LC-MS/MS Forensic Toxicology

Accurate quantification of paynantheine in biological matrices is compromised by matrix effects and ionization suppression. Non-deuterated analogs fail to co-elute or match recovery, introducing significant bias. Paynantheine-d3 solves this: - +3 Da mass shift enables precise LC-MS/MS correction - Matches extraction recovery & ionization of native paynantheine - Validated for forensic (SWGTOX) and PK/PD studies - Available for R&D, forensic, and metabolic tracer applications

Molecular Formula C23H28N2O4
Molecular Weight 399.5 g/mol
Cat. No. B15136454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaynantheine-d3
Molecular FormulaC23H28N2O4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCOC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
InChIInChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3
InChIKeyJGZKIGWXPPFMRG-BAESUDMPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paynantheine-d3: Internal Standard for Kratom Bioanalysis


Paynantheine-d3 is a deuterium-labeled analogue of the kratom alkaloid paynantheine, an indole alkaloid found in the leaves of Mitragyna speciosa. The compound carries a molecular weight of 399.50 g/mol and a molecular formula of C23H25D3N2O4 . The incorporation of three deuterium atoms at the methyl ester position results in a +3 Da mass shift relative to the unlabeled parent, enabling its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based assays . The unlabeled compound, paynantheine, is the second most abundant alkaloid in M. speciosa and exhibits 5-HT1A and 5-HT2B receptor agonist activity .

Paynantheine-d3: The Irreplaceable Internal Standard


The structural similarity of kratom alkaloids (e.g., mitragynine, speciogynine, paynantheine) makes their accurate quantification highly susceptible to matrix effects and ionization suppression in LC-MS/MS analyses [1]. Substituting a structural analogue or a non-deuterated internal standard for Paynantheine-d3 introduces significant quantification bias, as these alternatives do not co-elute with or perfectly mimic the extraction recovery and ionization behavior of paynantheine [2]. Furthermore, the in vivo instability of some key kratom markers like 7-hydroxymitragynine precludes their use as reliable quantitative internal standards, highlighting the necessity of a stable, isotope-labeled analog like Paynantheine-d3 for the specific quantitation of paynantheine [3].

Paynantheine-d3 Evidence-Based Selection


Isotopic Purity: Minimizing MS Interference

Paynantheine-d3 is supplied with a high chemical purity of ≥98%, as determined by HPLC . This level of purity, while not an explicit isotopic enrichment value, is a key quality attribute for a deuterated internal standard, ensuring that the +3 Da MS signal is predominantly from the labeled species and not from unlabeled or partially labeled contaminants. This specification is comparable to industry standards for deuterated internal standards where a minimum of 98% isotopic purity is required for accurate quantification [1].

Bioanalysis LC-MS/MS Forensic Toxicology

Stable Isotope Labeling for Optimal Resolution

The molecular formula of Paynantheine-d3 is C23H25D3N2O4, with a molecular weight of 399.50 g/mol . The +3 Da mass shift from unlabeled paynantheine (C23H28N2O4, MW ~396.5 g/mol) [1] is a critical design feature. This shift is sufficient to provide baseline mass separation from the monoisotopic peak of the natural analyte, preventing cross-talk and ensuring accurate integration in the mass spectrometer. The use of a +3 Da label, as opposed to a +1 or +2 Da label, is a strategic choice to minimize isotopic overlap with the natural abundance 13C and other heavy isotopes of the analyte [2].

Metabolomics Pharmacokinetics Method Validation

Structural Identity for Reliable Quantitation

In a validated forensic toxicology method for the simultaneous analysis of five Mitragyna alkaloids in urine, the use of deuterated internal standards (mitragynine-D3 and 7-hydroxymitragynine-D3) was critical for achieving method performance within SWGTOX guidelines [1]. This study, while not using Paynantheine-d3 directly, demonstrates the necessity of an exact isotopic match for each target analyte in this class. The method achieved limits of quantitation (LOQ) of 0.5-1 ng/mL and extraction efficiencies of 63-96% for the non-deuterated analytes [1]. For the specific quantitation of paynantheine, a deuterated analog like Paynantheine-d3 is the only internal standard that can provide the same level of analytical rigor, compensating for variations in extraction, ionization, and matrix effects [2]. Substituting with a non-isotopic analogue would invalidate the method's accuracy.

Forensic Toxicology Drug Metabolism LC-Q/TOF-MS

Paynantheine-d3 Applications


Internal Standard for LC-MS/MS Bioanalysis

Use Paynantheine-d3 as an internal standard in the development and validation of quantitative methods for measuring paynantheine concentrations in biological matrices (e.g., plasma, urine, tissue homogenates) following kratom consumption [1]. Its isotopic similarity ensures accurate correction for matrix effects and recovery losses, enabling precise pharmacokinetic and pharmacodynamic studies.

Forensic Toxicology for Kratom Exposure

Implement Paynantheine-d3 in forensic workflows for the definitive identification and quantitation of paynantheine in human performance toxicology or post-mortem samples. Its use is essential for generating legally defensible data that meets the stringent validation criteria (e.g., SWGTOX) required for forensic reporting [2].

Metabolite Identification and Profiling

Employ Paynantheine-d3 as a stable isotope tracer to differentiate between drug-related material and endogenous compounds in complex biological samples. This application is critical for elucidating the metabolic pathways of paynantheine in both in vitro (e.g., microsomal) and in vivo models, as demonstrated in studies using LC-LIT-MS for kratom alkaloid metabolism [3].

Quality Control of Kratom Products

Use Paynantheine-d3 as a reference standard for the accurate quantitation of paynantheine in raw plant material, extracts, and finished commercial products. This ensures product consistency, supports safety assessments, and verifies label claims in an industry lacking stringent regulatory oversight.

Technical Documentation Hub

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